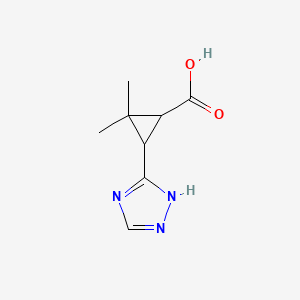

2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H11N3O2 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

2,2-dimethyl-3-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H11N3O2/c1-8(2)4(5(8)7(12)13)6-9-3-10-11-6/h3-5H,1-2H3,(H,12,13)(H,9,10,11) |

InChI-Schlüssel |

GCPIPRCRZXAEJO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(C1C(=O)O)C2=NC=NN2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Synthesis of Halogenated Cyclopropane Carboxylic Acid Intermediates

A key precursor in the synthesis of 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is the halogenated cyclopropane carboxylic acid, specifically (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane-1-carboxylic acid, also known as (±)-permethric acid.

Method Overview (Patent CN102060694A)

- Starting material: (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane-1-carboxylic acid

- Reagents: Lower aliphatic alcohol (methanol, ethanol, or tert-butanol), sodium hydroxide or potassium hydroxide as deacidification agents

- Conditions: Reflux heating for 4 to 12 hours with molar ratio of base to acid at 3.0–4.0:1

-

- Mix lower aliphatic alcohol and base in a reactor, heat to reflux until solution clarifies.

- Add the halogenated cyclopropane acid and continue reflux.

- Cool, vacuum filter to remove solid salts (NaCl or KCl).

- Remove solvent by rotary evaporation to obtain viscous reddish-brown oil.

- Adjust acidity, recrystallize crude product in toluene/petroleum ether (volume ratio 1:4.5–5.5).

Outcome: High yield of (±)-2,2-dimethyl-3-chloroethynyl cyclopropane-1-carboxylic acid, a key intermediate.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Methanol/EtOH/tBuOH + NaOH or KOH, reflux 4–12 h | Deacidification and reaction | Molar ratio base:acid = 3–4:1 |

| 2 | Cooling, vacuum filtration | Removal of solid salts (NaCl/KCl) | Solid by-product removed |

| 3 | Rotary evaporation | Solvent removal | Obtains viscous oil |

| 4 | Recrystallization in toluene/petroleum ether | Purification | Volume ratio 1:4.5–5.5 |

This method avoids ester hydrolysis steps by directly using the acid rather than esters, simplifying the process and reducing costs.

Formation of Acid Chloride Derivatives

To introduce the 1H-1,2,4-triazole moiety, the carboxylic acid must first be converted into the corresponding acid chloride.

Procedure (Research Article on Novel 1,2,4-Triazole Compounds)

- Starting material: 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (dichloro or dibromo variants)

- Reagents: Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF)

- Conditions: Heating at 60°C for 3.5 hours

- Process:

- Mix acid with thionyl chloride and a few drops of DMF in heptane solvent.

- Heat to 60°C; gas evolution indicates reaction progress.

- Monitor reaction by thin-layer chromatography (TLC).

- Remove solvent under vacuum to isolate acid chloride intermediate.

| Parameter | Details |

|---|---|

| Solvent | Heptane (10 mL) |

| Reagents | SOCl₂ (2.2 mL), DMF (3-4 drops) |

| Temperature | 60°C |

| Reaction time | 3.5 hours |

| Monitoring | TLC (10% ethyl acetate in hexane) |

| Product state | Clear slightly brownish solution |

This acid chloride is highly reactive and used immediately in the next step without further purification.

Coupling with Sodium 1H-1,2,4-Triazole

The acid chloride intermediate is reacted with sodium 1H-1,2,4-triazole to form the target compound or closely related amide derivatives.

Synthetic Route (Same Research Article)

- Reagents: Sodium 1H-1,2,4-triazole, potassium carbonate as base

- Solvent: Acetonitrile

- Conditions: Stirring at 25–30°C for 1 hour

- Process:

- Prepare slurry of sodium 1H-1,2,4-triazole and potassium carbonate in acetonitrile.

- Slowly add acid chloride solution to the slurry.

- Stir for 1 hour at room temperature.

- Monitor reaction by TLC (hexane:ethyl acetate 90:10).

- Acidify reaction mixture with 2 N HCl to pH 2.

- Extract with dichloromethane, wash organic layer with water and brine.

- Dry over sodium sulfate and concentrate to obtain the product as white solid.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Sodium 1H-1,2,4-triazole + K₂CO₃ in CH₃CN | Formation of nucleophilic triazole salt | Stir 15 min at 25–30°C |

| 2 | Acid chloride addition | Coupling reaction | Stir 1 h at 25–30°C |

| 3 | Acidification and extraction | Isolation of product | pH adjusted to 2 |

| 4 | Drying and concentration | Product recovery | White solid obtained |

- Characterization: Melting point ~82°C; confirmed by ^1H NMR, IR, and mass spectrometry.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of (±)-permethric acid as a direct starting material avoids ester hydrolysis, simplifying the synthetic route and improving cost efficiency.

- Acid chloride intermediates are generated using thionyl chloride under mild heating with catalytic DMF, a classical and effective method for activating carboxylic acids toward nucleophilic substitution.

- The coupling with sodium 1H-1,2,4-triazole proceeds smoothly in acetonitrile with potassium carbonate as a base, yielding the desired triazole-substituted cyclopropane carboxylic acid derivatives with good purity and yield.

- The final compounds have been characterized by standard analytical methods including NMR, IR, and mass spectrometry, confirming the expected structures.

- These compounds, including the target molecule, have demonstrated promising fungicidal and antibacterial activities, making their efficient synthesis valuable for agrochemical and pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of agrochemicals, such as plant growth regulators and pesticides.

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit the biosynthesis of certain plant hormones, affecting plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Insights

Triazole vs. Pyrazole Substitution The 1,2,4-triazole ring in the target compound offers distinct hydrogen-bonding and electronic properties compared to pyrazole derivatives. Triazoles are more resistant to metabolic degradation, enhancing their utility in pharmaceuticals .

Substituent Effects A methyl group on the triazole () may enhance steric bulk, affecting binding to biological targets or crystal packing . The phenyl group increases aromatic interactions, relevant in material science .

Biological Activity

- Triazole-containing cyclopropanes like etaconazole () are established fungicides, suggesting the target compound could exhibit similar bioactivity. However, the absence of a dichlorophenyl group may reduce antifungal potency .

Physical Properties

- The carboxylic acid group in the target compound likely improves aqueous solubility compared to amide or ester derivatives (e.g., ). Its molecular weight (177.25 g/mol) aligns with Lipinski’s rules for drug-likeness .

Biologische Aktivität

2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

The compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 226.24 g/mol

- IUPAC Name : 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

Synthesis

The synthesis of 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with triazole compounds. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various pathogens. The compound's structure allows it to interact with microbial enzymes, disrupting their function.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Triazole A | E. coli | 15 | |

| Triazole B | S. aureus | 18 | |

| Triazole C | C. albicans | 20 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Study: Anticancer Activity Against HepG2 Cells

A study evaluated the effect of 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM.

Table 2: Cytotoxicity Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to modulate various cellular pathways. It has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation:

- Inhibition of HDAC : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.